

Application Notes and Protocols: Utilizing MK-8507 in Combination with Other Antiretrovirals

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For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-8507 is an investigational novel non-nucleoside reverse transcriptase inhibitor (NNRTI) that was in clinical development for the once-weekly oral treatment of HIV-1 infection.[1] As an NNRTI, MK-8507 allosterically inhibits the HIV-1 reverse transcriptase, a critical enzyme in the viral replication cycle.[2] These application notes provide a summary of the available data and experimental protocols relevant to the study of MK-8507 in combination with other antiretroviral agents.

Note: The clinical development of MK-8507 was paused following observations of decreased total lymphocyte and CD4+ T-cell counts in the Phase 2 IMAGINE-DR trial, where it was evaluated in combination with islatravir.[3][4] The greatest decreases were observed at the higher doses of MK-8507.[3]

Data Presentation

Preclinical Antiviral Activity and Cytotoxicity of MK-8507



Parameter	Virus/Cell Line	Value	Combinatio n Agents	Observatio n	Reference
IC50	Wild-Type HIV-1 (Subtype B)	51.3 nM	-	Potent antiviral activity against wild- type HIV-1.	[5]
Fold Change in IC50	K103N Mutant	<5-fold	-	Maintained activity against this common NNRTI resistance-associated variant.	[5]
Fold Change in IC50	Y181C Mutant	<5-fold	-	Maintained activity against this common NNRTI resistance-associated variant.	[5]
Fold Change in IC50	G190A Mutant	<5-fold	-	Maintained activity against this common NNRTI resistance-associated variant.	[5]



Combination Antiviral Activity	17 antiviral agents, including islatravir	Additive antiviral activity; no antagonism observed.	[5]
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Clinical Efficacy of MK-8507 in Combination with Islatravir (IMAGINE-DR Trial - Dosing Stopped)

Parameter	MK-8507 Dose	Islatravir Dose	Observation	Reference
CD4+ T-cell count change	200 mg and 400 mg	Not Specified	Greatest decreases in total lymphocyte and CD4+ T-cell counts observed at these higher doses.	[3]

Clinical Efficacy of Islatravir in Combination with Other Antiretrovirals

Islatravir and Doravirine (Phase 3)



Parameter	Treatment Arm	Week 48 Outcome	Reference
HIV-1 RNA <50 copies/mL	Switched to DOR/ISL (100mg/0.25mg)	95.6%	[6]
HIV-1 RNA <50 copies/mL	Continued baseline ART	91.9%	[6]
HIV-1 RNA ≥50 copies/mL	Switched to DOR/ISL (100mg/0.25mg)	1.4%	[7]
HIV-1 RNA ≥50 copies/mL	Continued baseline ART	4.9%	[7]
HIV-1 RNA <50 copies/mL (vs. Biktarvy)	Switched to DOR/ISL (100mg/0.25mg)	91.5%	[6]
HIV-1 RNA <50 copies/mL (vs. DOR/ISL)	Continued Biktarvy	94.2%	[6]

Islatravir and Lenacapavir (Phase 2)



Parameter	Treatment Arm	Week 48 Outcome	Reference
HIV-1 RNA <50 copies/mL	Switched to ISL (2mg) + LEN (300mg) once- weekly	94.2%	[8][9]
HIV-1 RNA <50 copies/mL	Continued Biktarvy	92.3%	[8][9]
HIV-1 RNA ≥50 copies/mL	Switched to ISL (2mg) + LEN (300mg) once- weekly	0%	[8]
HIV-1 RNA ≥50 copies/mL	Continued Biktarvy	0%	[8]
Mean change from baseline in CD4+ T-cells	Switched to ISL (2mg) + LEN (300mg) once- weekly	-12/μL	[8]
Mean change from baseline in CD4+ T-cells	Continued Biktarvy	-29/μL	[8]

Experimental Protocols In Vitro Antiviral Activity Assay (Multiple Cycle Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of MK-8507 against wild-type and mutant strains of HIV-1.

Materials:

- Human T-lymphoid cell line (e.g., MT-4)
- Complete cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum, L-glutamine, and antibiotics)
- HIV-1 virus stock (wild-type or resistant variants)



- MK-8507 stock solution (in DMSO)
- 96-well cell culture plates
- p24 antigen ELISA kit or similar viral replication quantification method
- CO2 incubator (37°C, 5% CO2)

Procedure:

- Cell Seeding: Seed MT-4 cells into 96-well plates at a predetermined density.
- Compound Dilution: Prepare serial dilutions of MK-8507 in complete cell culture medium.
- Infection and Treatment: Add the diluted MK-8507 to the appropriate wells, followed by the addition of a known titer of HIV-1 virus stock. Include control wells with virus only (no drug) and cells only (no virus, no drug).
- Incubation: Incubate the plates for 5-7 days at 37°C in a 5% CO2 incubator to allow for multiple rounds of viral replication.
- Quantification of Viral Replication: After incubation, collect the cell culture supernatant and quantify the amount of viral replication using a p24 antigen ELISA, following the manufacturer's instructions.
- Data Analysis: Calculate the percentage of viral inhibition for each drug concentration relative to the virus-only control. Determine the IC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

Two-Drug Combination Antiviral Assay

Objective: To evaluate the antiviral synergy, additivity, or antagonism of MK-8507 when used in combination with another antiretroviral agent.

Materials:

Same materials as the In Vitro Antiviral Activity Assay.



Second antiretroviral agent stock solution (in DMSO).

Procedure:

- Assay Setup: Prepare a checkerboard dilution matrix in a 96-well plate with serial dilutions of MK-8507 along the x-axis and the second antiretroviral agent along the y-axis.
- Cell Seeding and Infection: Seed MT-4 cells into the wells and infect with a known titer of HIV-1 virus stock.
- Incubation and Quantification: Follow the same incubation and quantification steps as the single-agent antiviral assay.
- Data Analysis: Analyze the combination data using a synergy quantification model (e.g., MacSynergy II) to determine if the combination is synergistic, additive, or antagonistic.

Cytotoxicity Assay

Objective: To determine the 50% cytotoxic concentration (CC50) of MK-8507.

Materials:

- Human T-lymphoid cell line (e.g., MT-4)
- Complete cell culture medium
- MK-8507 stock solution (in DMSO)
- 96-well cell culture plates
- Cell viability reagent (e.g., MTT, CellTiter-Glo)
- Plate reader

Procedure:

Cell Seeding: Seed MT-4 cells into 96-well plates.



- Compound Addition: Add serial dilutions of MK-8507 to the wells. Include control wells with cells only (no drug).
- Incubation: Incubate the plates for the same duration as the antiviral assay (5-7 days) at 37°C in a 5% CO2 incubator.
- Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal using a plate reader.
- Data Analysis: Calculate the percentage of cytotoxicity for each drug concentration relative to the cells-only control. Determine the CC50 value by plotting the percentage of cytotoxicity against the drug concentration.

HIV-1 Resistance Selection Study

Objective: To identify the genetic mutations in HIV-1 that confer resistance to MK-8507.

Materials:

- Human T-lymphoid cell line
- Wild-type HIV-1 virus stock
- MK-8507
- Cell culture flasks
- Viral RNA extraction kit
- RT-PCR reagents
- DNA sequencing service or instrument

Procedure:

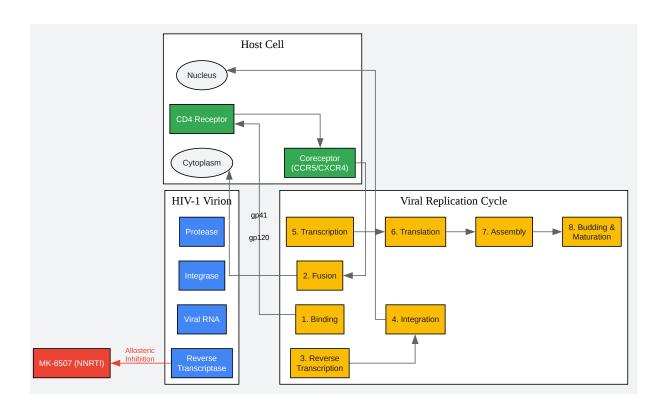
- Initial Infection: Infect a culture of T-lymphoid cells with wild-type HIV-1.
- Drug Pressure: Add MK-8507 to the culture at a concentration slightly below the IC50.



- Passaging: Monitor the culture for signs of viral replication (e.g., syncytia formation, p24 levels). When viral replication is observed, passage the virus to fresh cells with a slightly increased concentration of MK-8507.
- Dose Escalation: Continue this process of passaging and dose escalation until the virus can replicate in the presence of high concentrations of MK-8507.
- Genotypic Analysis: Extract viral RNA from the resistant virus culture, perform RT-PCR to amplify the reverse transcriptase gene, and sequence the PCR product to identify mutations.

Visualizations Signaling Pathways and Experimental Workflows

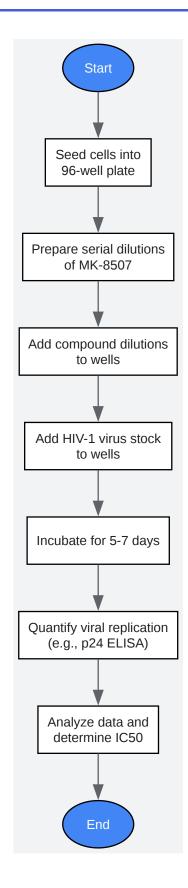




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Caption: HIV-1 lifecycle and the mechanism of action of MK-8507.

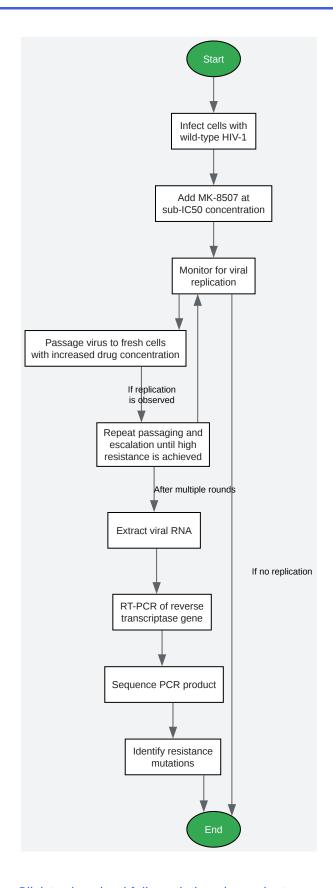




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Caption: Experimental workflow for the in vitro antiviral activity assay.





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Caption: Experimental workflow for HIV-1 resistance selection studies.



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